N-Arachidonyldopamine

Vue d'ensemble

Description

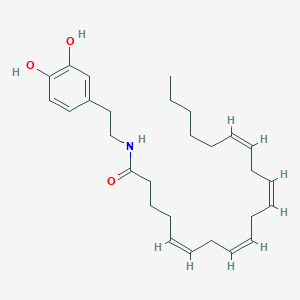

La N-Arachidonoyldopamine (NADA) est un endocannabinoïde intrigant qui joue un double rôle d'agoniste pour le récepteur CB₁ et le canal ionique potentiel de récepteur transitoire V₁ (TRPV1) . Décrit pour la première fois comme un endocannabinoïde potentiel en 2000, la NADA a ensuite été identifiée comme un endovanilloïde en 2002. Il s'agit d'un lipide endogène dérivé de l'acide arachidonique et de la dopamine, avec des concentrations particulièrement élevées dans les régions cérébrales comme l'hippocampe, le cervelet et le striatum .

Méthodes De Préparation

Voies de synthèse:: La NADA peut être synthétisée par des voies enzymatiques impliquant l'acide arachidonique et la dopamine. Les voies de synthèse spécifiques ne sont pas largement documentées.

Production industrielle:: Les méthodes de production à l'échelle industrielle de la NADA restent limitées en raison de sa structure complexe et de sa faible abondance. Des efforts de recherche sont en cours pour explorer des voies de synthèse évolutives.

Analyse Des Réactions Chimiques

Table 1: Biosynthetic Mechanisms of NADA

Critical Notes :

-

NA-tyrosine, identified endogenously, does not act as a precursor .

-

FAAH knockout models show reduced striatal NADA levels, confirming its regulatory role .

Metabolic Degradation

NADA undergoes enzymatic hydrolysis and methylation:

Table 2: Metabolic Pathways of NADA

Key Observations :

-

COMT-mediated methylation inactivates NADA’s TRPV1 agonism but preserves CB1 affinity .

-

FAAH inhibition elevates NADA levels in vivo, suggesting competitive substrate dynamics .

Enzymatic Interactions and Modulation

NADA regulates enzyme activity in bidirectional mechanisms:

Table 3: Enzymatic Interactions

Research Findings :

-

Under oxidative stress, NADA increases BDNF and GDNF transcription by 2–3 fold, enhancing neuroprotection .

-

In C6 glioma cells, NADA uptake via endocannabinoid membrane transporters precedes intracellular hydrolysis .

Neurochemical Effects and Signaling

NADA modulates synaptic transmission through receptor-dependent mechanisms:

Table 4: Receptor-Mediated Effects

Pathway Crosstalk :

-

In TRPV1/CB1 co-expressing neurons, NADA’s net effect depends on relative receptor density and localization .

Stability and Degradation Under Stress

NADA levels are sensitive to oxidative and metabolic conditions:

Applications De Recherche Scientifique

Neuroprotective Properties

Mechanisms of Action:

NADA has been shown to promote the release of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial-Derived Neurotrophic Factor (GDNF) under oxidative stress conditions. In differentiated neuronal cultures, NADA application resulted in increased BDNF levels in the culture medium while decreasing the intracellular precursor proBDNF levels. This suggests that NADA not only stimulates BDNF transcription but also enhances its maturation and release, providing a neuroprotective effect against oxidative stress .

Case Study:

In a study assessing the effects of NADA on neuronal survival under oxidative stress, it was found that NADA significantly reduced apoptosis markers (BAX/BCL2 ratio) compared to control groups. The application of NADA led to a notable decrease in cell death rates under oxidative conditions .

Pain Management

Role in Pain Modulation:

NADA exhibits both pronociceptive and antinociceptive properties, making it a candidate for pain management strategies. It has been implicated in modulating pain pathways through activation of cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) receptors. These interactions can influence neurotransmitter release and synaptic transmission involved in pain perception .

Case Study:

Research demonstrated that local administration of NADA in the thalamic reticular nucleus (TRN) attenuated hyperalgesia induced by cortical spreading depression (CSD). This suggests that NADA's modulation of pain pathways could be beneficial in treating conditions associated with heightened pain sensitivity .

Anti-Inflammatory Effects

Systemic Inflammation:

NADA has shown efficacy in modulating acute systemic inflammation. Studies indicate that administration of NADA increases survival rates in endotoxemic mice and reduces levels of inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) . This positions NADA as a potential therapeutic agent for managing inflammatory diseases.

Case Study:

In models of systemic inflammation, NADA administration resulted in decreased inflammatory markers, highlighting its potential utility in treating conditions characterized by excessive inflammation .

Neurotransmission Modulation

Impact on Synaptic Transmission:

NADA influences synaptic transmission by modulating glutamatergic and GABAergic signaling through its action on TRPV1 and CB1 receptors. It has been observed to enhance glutamate release while simultaneously reducing GABAergic transmission, indicating its complex role in neurotransmission dynamics within dopaminergic systems .

Data Table: Effects of NADA on Synaptic Transmission

| Receptor Type | Effect on Neurotransmission | Mechanism |

|---|---|---|

| TRPV1 | Increases glutamate release | Activation enhances calcium influx |

| CB1 | Decreases GABA release | Inhibition of GABAergic transmission |

Mécanisme D'action

NADA’s effects stem from its interactions with receptors:

CB₁ Receptor: As an agonist, NADA influences endocannabinoid signaling.

TRPV1 Channel: Activation of TRPV1 contributes to pain perception and thermoregulation.

Comparaison Avec Des Composés Similaires

La singularité de la NADA réside dans son agonisme dual des récepteurs (CB₁ et TRPV1). Les composés similaires comprennent l'anandamide (AEA) et la capsaïcine , mais les actions combinées de la NADA la distinguent.

Activité Biologique

N-Arachidonoyldopamine (NADA) is a significant compound within the endocannabinoid family, exhibiting diverse biological activities that have implications for neuroprotection, pain modulation, and neuroinflammation. This article aims to provide a comprehensive overview of the biological activity of NADA, supported by research findings, case studies, and relevant data tables.

Overview of N-Arachidonoyldopamine

NADA is synthesized through the conjugation of arachidonic acid and dopamine, primarily occurring in dopaminergic terminals. The biosynthesis involves enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in both the synthesis and degradation of NADA . As an endocannabinoid, NADA interacts with cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1), influencing various physiological processes.

1. Neuroprotective Effects

Research has demonstrated that NADA exhibits neuroprotective properties under oxidative stress conditions. In vitro studies showed that NADA significantly reduced the BAX/BCL2 expression ratio, indicating a decrease in apoptosis among differentiated neurons exposed to oxidative stress . The application of NADA increased the transcription of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which are critical for neuronal survival and function .

Table 1: Effects of NADA on Neuronal Survival and Neurotrophic Factors

| Condition | BAX/BCL2 Ratio | BDNF Levels (pg/mL) | GDNF Levels (pg/mL) |

|---|---|---|---|

| Control | 1.0 | 50 | 30 |

| Oxidative Stress | 4.0 | 20 | 15 |

| NADA Treatment | 2.2 | 80 | 40 |

2. Pain Modulation

NADA has been implicated in pain modulation through its action on TRPV1 receptors. Studies indicate that NADA enhances TRPV1-mediated release of pain-related neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) in rat spinal cord slices . Furthermore, it has been shown to reduce GABAergic transmission while stimulating glutamatergic transmission onto dopaminergic neurons, suggesting a complex role in pain pathways .

3. Role in Hyperalgesia

Recent studies have highlighted the role of NADA in hyperalgesia induced by chronic sleep disruption. A targeted metabolomic screening revealed decreased levels of NADA in the thalamic reticular nucleus following chronic sleep deprivation, correlating with increased pain sensitivity . This suggests that maintaining adequate levels of NADA may be crucial for mitigating pain responses under stress conditions.

Case Study: Neuroinflammatory Diseases

A study investigated the potential of NADA as a therapeutic agent for neuroinflammatory diseases. The results indicated that NADA effectively reduced markers of inflammation in animal models, supporting its use in designing novel therapeutic strategies for conditions like multiple sclerosis and neuropathic pain .

Research Findings on Biosynthesis

The biosynthesis pathway for NADA was explored through both in vivo and in vitro assays, confirming that arachidonic acid is conjugated with dopamine primarily via FAAH-dependent mechanisms. This pathway is essential for understanding how alterations in enzyme activity could affect NADA levels and its subsequent biological effects .

Q & A

Basic Research Questions

Q. What are the primary receptor targets of NADA, and how can researchers experimentally distinguish their activation?

NADA acts as a dual agonist for both cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1). To differentiate these pathways, use selective antagonists:

- Capsazepine (TRPV1 antagonist): Pre-treatment with 100 nM capsazepine significantly reduces NADA’s inhibitory effects (e.g., from 117.5% to 28.1% inhibition in mesenteric artery studies) .

- CB1 antagonists (e.g., AM251): Compare responses before and after CB1 blockade. Note that NADA’s potency varies (EC50 = ~50 nM for TRPV1 vs. 250 µM for CB1), requiring careful concentration titration .

Q. Which experimental models are suitable for studying NADA’s effects on cellular proliferation?

- In vitro protocols : Treat cell lines (e.g., SK-N-SH) with NADA (e.g., 1–100 µM) and assess proliferation via Ki67 staining (antibody dilution: 1:1,000). Fix cells with 4% formaldehyde post-treatment and quantify fluorescence intensity .

- Validation : Include controls for solvent effects (e.g., ethanol vehicle) and confirm specificity using siRNA knockdown of TRPV1/CB1 .

Q. How can NADA’s endogenous levels be quantified in neural tissues, and what are its regional distribution patterns?

- Extraction and LC-MS/MS : Use brain homogenates from rodents. Highest NADA concentrations are found in the striatum, hippocampus, and cerebellum, with lower levels in dorsal root ganglia .

- Biosynthesis pathways : Investigate enzymatic routes (e.g., arachidonic acid conjugation to dopamine) using inhibitors of fatty acid amide hydrolase (FAAH) or N-acyltransferases .

Advanced Research Questions

Q. How can conflicting data on NADA’s inhibitory or excitatory effects in different experimental conditions be resolved?

- Context-dependent effects : NADA’s TRPV1 activation induces calcium influx, which may paradoxically inhibit vascular tone via nitric oxide release in some tissues (e.g., mesenteric arteries) .

- Dose dependency : Use low concentrations (≤100 nM) to isolate TRPV1-mediated effects and higher doses (≥10 µM) to study CB1 cross-talk .

- Model selection : Compare isolated tissue assays (e.g., arterial beds) vs. neuronal cultures to account for microenvironmental differences .

Q. What methodologies are recommended for investigating NADA’s biosynthesis and metabolic inactivation in neural tissues?

- Enzymatic assays : Incubate brain homogenates with radiolabeled arachidonic acid/dopamine and track NADA synthesis via thin-layer chromatography .

- Inactivation pathways : Use FAAH inhibitors (e.g., URB597) to assess NADA degradation kinetics. Monitor metabolites like arachidonic acid and dopamine via HPLC .

Q. How does the dual activation of CB1 and TRPV1 by NADA influence experimental design in pain and neuroinflammation research?

- Behavioral models : In vivo thermal hyperalgesia assays (e.g., intradermal NADA injection in rodents) show TRPV1-mediated pain sensitization (EC50 = 1.5 µg) .

- Cross-talk analysis : Use conditional knockout mice (e.g., CB1⁻/⁻ or TRPV1⁻/⁻) to isolate receptor-specific contributions to analgesia or neurogenic inflammation .

Q. What strategies can mitigate matrix interference when quantifying NADA in complex biological samples?

- Sample preparation : Pre-concentrate NADA via solid-phase extraction (C18 columns) and reduce endogenous lipids using acetonitrile precipitation .

- Analytical validation : Ensure method robustness by testing recovery rates (>80%) and limit of detection (LOD ≤ 1 nM) across multiple matrices (e.g., plasma, brain homogenates) .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415208 | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199875-69-9 | |

| Record name | N-Arachidonoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl dopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ARACHIDONOYL DOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.